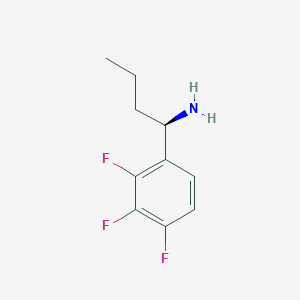![molecular formula C13H10Cl2O B13050931 4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the biphenyl structure, along with a hydroxyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the chlorination of 4-methyl-[1,1’-biphenyl]-2-OL. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound.
化学反応の分析
Types of Reactions: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atoms can be reduced to form the corresponding biphenyl compound without chlorine.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium amide or Grignard reagents under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
科学的研究の応用
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
4,4’-Dichlorobiphenyl: Similar structure but lacks the methyl and hydroxyl groups.
4-Methylbiphenyl: Similar structure but lacks the chlorine and hydroxyl groups.
4-Hydroxybiphenyl: Similar structure but lacks the chlorine and methyl groups.
Uniqueness: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of chlorine atoms, a methyl group, and a hydroxyl group on the biphenyl structure. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
分子式 |
C13H10Cl2O |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
4-chloro-2-(4-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-13(16)11(7-12(8)15)9-2-4-10(14)5-3-9/h2-7,16H,1H3 |
InChIキー |
WSDUBROPQIZMOM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)



![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)

![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)

![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)


![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
